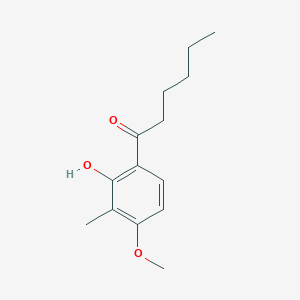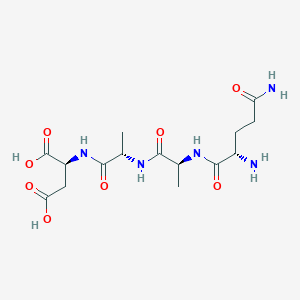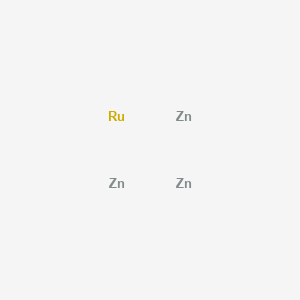
Ruthenium--zinc (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium–zinc (1/3) is a compound that combines the unique properties of ruthenium and zinc. Ruthenium is a rare transition metal known for its catalytic properties, while zinc is a more common metal with significant biological and industrial applications. The combination of these two metals results in a compound with diverse and valuable properties, particularly in the field of photocatalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ruthenium–zinc (1/3) typically involves the substitution of a fraction of zinc acetate dihydrate with ruthenium(III) acetylacetonate. This process can be carried out under controlled conditions to ensure the proper incorporation of ruthenium into the zinc matrix .
Industrial Production Methods: Industrial production methods for ruthenium–zinc (1/3) often involve advanced techniques such as defect engineering, coordination design, ion exchange, the dipping method, and electrochemical deposition. These methods are designed to maximize the catalytic properties of the compound by ensuring a uniform distribution of ruthenium atoms within the zinc matrix .
Análisis De Reacciones Químicas
Types of Reactions: Ruthenium–zinc (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the unique electronic properties of ruthenium and zinc.
Common Reagents and Conditions: Common reagents used in reactions involving ruthenium–zinc (1/3) include hydrogen peroxide, hydroxyl radicals, and molecular oxygen. The reactions typically occur under conditions that promote the formation of reactive electron-hole pairs, such as illumination with visible light .
Major Products: The major products formed from reactions involving ruthenium–zinc (1/3) include oxidized pollutants and degraded organic molecules. The compound’s photocatalytic properties make it particularly effective in environmental remediation applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which ruthenium–zinc (1/3) exerts its effects involves the generation of reactive electron-hole pairs upon illumination with visible light. The ruthenium ions act as dopants, enabling better charge separation and absorption of red light. This results in the direct promotion of electrons from the ruthenium species to the conduction band, where they participate in the degradation of pollutant molecules. The ruthenium dioxide particles act as catalysts, improving the oxygen reduction properties of the material .
Comparación Con Compuestos Similares
Ruthenium-modified zinc oxide: Similar in its photocatalytic properties but differs in the specific applications and efficiency.
Rhodium and iridium complexes: These compounds share some catalytic properties with ruthenium–zinc (1/3) but differ in their electronic structures and specific applications.
Uniqueness: Ruthenium–zinc (1/3) is unique due to its ability to utilize the red part of the visible light spectrum, making it highly effective in photocatalytic applications. Its combination of ruthenium and zinc results in a compound with enhanced catalytic properties and a wide range of applications in environmental remediation, medicine, and industry .
Propiedades
Número CAS |
918634-50-1 |
|---|---|
Fórmula molecular |
RuZn3 |
Peso molecular |
297.2 g/mol |
Nombre IUPAC |
ruthenium;zinc |
InChI |
InChI=1S/Ru.3Zn |
Clave InChI |
QORYBJZFIBBDSH-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[Zn].[Zn].[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


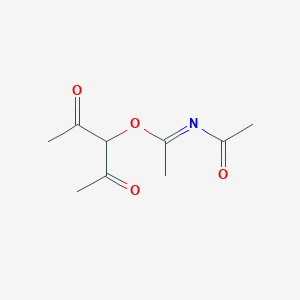


![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)

![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)

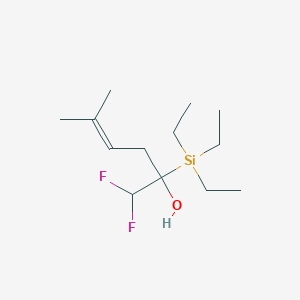
![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)
methanone](/img/structure/B12602771.png)
